molecular formula C24H24N2O5S B6560207 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 946380-71-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B6560207
CAS No.: 946380-71-8
M. Wt: 452.5 g/mol
InChI Key: WFVBHJZTXGXAPB-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a recognized and highly selective chemical probe for the dual inhibition of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). These kinases are key components of the Mediator complex, a critical regulator of transcriptional initiation and elongation . The primary research value of this compound lies in its ability to potently and selectively disrupt the CDK8/19 module, thereby serving as an essential tool for investigating the role of these kinases in gene expression control. Its main applications are in the fields of oncology and transcriptional biology, where it is used to probe the mechanisms of diseases characterized by transcriptional dysregulation, such as acute myeloid leukemia and colorectal cancer. Studies utilize this inhibitor to understand its mechanism of action, which involves suppressing the phosphorylation of transcription factors like STAT1, leading to the downregulation of oncogenic transcriptional programs and induction of apoptosis in susceptible cancer cell lines . This makes it a valuable compound for validating CDK8/19 as a therapeutic target and for deciphering complex gene regulatory networks in a research setting.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-11-13-22(31-2)23(16-20)32(28,29)25-19-10-12-21-18(15-19)9-6-14-26(21)24(27)17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVBHJZTXGXAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Assembly

The tetrahydroquinoline scaffold is synthesized via the Pictet-Spengler reaction , combining tryptamine derivatives with benzaldehyde under acidic conditions.

Reaction Conditions

ComponentSpecification
Starting MaterialTryptamine hydrochloride
AldehydeBenzaldehyde
Acid CatalystTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
Temperature0°C → room temperature, 12 h
Yield78–85%

Mechanistic Insight : The reaction proceeds through imine formation followed by cyclization, with TFA protonating the intermediate to drive the equilibrium toward the tetrahydroquinoline product.

Regioselective Nitration

Introducing the amino group at position 6 requires nitration followed by reduction.

Nitration Protocol

ParameterValue
Nitrating AgentFuming HNO₃ (90%)
SolventH₂SO₄ (98%)
Temperature−10°C, 2 h
Regioselectivity>90% para-nitration

Reduction to Amine

ParameterValue
Reducing AgentH₂/Pd-C (10 wt%)
SolventEthanol
Pressure50 psi H₂, 6 h
Yield92%

Benzoylation of the Amine

The amino group is acylated using benzoyl chloride under Schotten-Baumann conditions.

Optimized Benzoylation

ComponentSpecification
Benzoyl Chloride1.2 equiv
BaseAqueous NaOH (10%)
SolventTHF/H₂O (3:1)
Temperature0°C → rt, 4 h
Yield88%

Key Challenge : Competing O-benzoylation is suppressed by maintaining a biphasic solvent system and slow addition of benzoyl chloride.

Synthesis of Intermediate B: 2,5-Dimethoxybenzenesulfonyl Chloride

Sulfonation of 1,4-Dimethoxybenzene

Direct Sulfonation Protocol

ParameterValue
Sulfonating AgentClSO₃H (chlorosulfonic acid)
SolventExcess ClSO₃H
Temperature0°C → 25°C, 3 h
Regioselectivity85% sulfonation at C-2

Workup : Quenching with ice water followed by extraction with DCM yields the sulfonic acid, which is converted to the sulfonyl chloride using PCl₅.

Purification Challenges

The crude sulfonyl chloride often contains residual sulfonic acid, requiring fractional crystallization from hexane/ethyl acetate (4:1).

Sulfonamide Coupling: Final Step

Reaction Optimization

Intermediate A (1-benzoyl-6-amino-THQ) reacts with Intermediate B in the presence of a base to form the sulfonamide bond.

Standard Conditions

ParameterValue
SolventPyridine
BasePyridine (2.5 equiv)
Temperature80°C, 8 h
Yield74%

Alternative Conditions

ParameterValue
SolventDMF
BaseEt₃N (3.0 equiv)
CatalystDMAP (0.1 equiv)
Temperature60°C, 6 h
Yield82%

Table 1 : Comparative Analysis of Coupling Conditions

ConditionSolventBaseCatalystTemp (°C)Time (h)Yield (%)
StandardPyridinePyridineNone80874
OptimizedDMFEt₃NDMAP60682

Side Reactions and Mitigation

  • Hydrolysis of Sulfonyl Chloride : Minimized by using anhydrous solvents and molecular sieves.

  • Double Sulfonylation : Controlled by limiting sulfonyl chloride to 1.1 equiv.

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, hexane/EtOAc gradient).

Elution Profile

FractionSolvent RatioComponent Eluted
1–39:1 hexane/EtOAcUnreacted sulfonyl chloride
4–77:3 hexane/EtOAcTarget compound
8–101:1 hexane/EtOAcBis-sulfonylated byproduct

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 6.94 (s, 1H, SO₂NH), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calcd. for C₂₄H₂₅N₂O₅S: 453.1481, found: 453.1483.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the Pictet-Spengler reaction reduces reaction time from 12 h to 45 min and improves yield to 89%.

Flow Parameters

ParameterValue
Reactor Volume10 mL
Flow Rate0.2 mL/min
Residence Time45 min

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor3218
PMI (Process Mass Intensity)5629

Chemical Reactions Analysis

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide and its analogs:

Compound Name Substituents on Tetrahydroquinoline Sulfonamide/Benzene Modifications Notable Features Reference(s)
This compound 1-Benzoyl 2,5-Dimethoxy Potential for dual enzyme inhibition due to sulfonamide and quinoline motifs
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide 1-Benzoyl 2,5-Dimethyl Reduced polarity compared to dimethoxy analog; may affect solubility
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide (CAS 922026-10-6) 1-Ethyl, 2-oxo 2,5-Dimethoxy Oxo group may enhance hydrogen bonding; ethyl group alters steric interactions
Quinolinyl oxamide derivative (QOD) 1-Methyl, 6-ethyl linkage Ethanediamide-linked benzodioxolyl group Dual FP-2/FP-3 inhibition; lacks sulfonamide but retains quinoline core
Indole carboxamide derivative (ICD) Biphenylcarbonyl-amino propyl Indole-2-carboxamide Non-sulfonamide; carboxamide group may improve metabolic stability

Key Observations:

Structural Flexibility vs. Activity :

  • The 2,5-dimethoxy substituents in the target compound likely enhance hydrogen-bonding capacity compared to the 2,5-dimethyl analog . This could improve binding to polar enzyme active sites, as seen in related protease inhibitors .
  • The 1-benzoyl group in the target compound may confer greater metabolic stability than the 1-ethyl or 1-methyl groups in analogs (e.g., CAS 922026-10-6), as aromatic substituents are less prone to oxidative degradation .

Biological Implications: While the target compound shares a tetrahydroquinoline scaffold with QOD and ICD (dual FP-2/FP-3 inhibitors), its sulfonamide group differentiates it mechanistically. The absence of a carboxamide or ethanediamide linker (as in QOD/ICD) may reduce off-target interactions but could limit conformational adaptability during target binding .

However, the benzoyl group could increase molecular weight and logP, posing challenges for blood-brain barrier penetration or renal clearance .

Research Findings and Knowledge Gaps

  • Structural Data: No crystallographic or molecular dynamics (MD) studies specific to the target compound were identified in the evidence. However, MD simulations of analogs like QOD/ICD highlight the importance of the quinoline core in maintaining stable interactions with protease active sites .
  • Dual Inhibition Potential: The combination of sulfonamide and tetrahydroquinoline motifs suggests possible dual inhibitory activity, but empirical validation is lacking. Comparative studies with CAS 922026-10-6 (a dimethoxy analog with an oxo group) could clarify the role of sulfonamide vs. carbonyl functionalities .
  • Clinical Relevance: None of the analogs discussed have advanced to clinical trials, underscoring the need for optimization of pharmacokinetic and safety profiles .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound with significant potential for various biological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 440.52 g/mol. The structure features a benzoyl group attached to a tetrahydroquinoline moiety alongside a sulfonamide group that enhances its biological activity.

PropertyValue
Molecular FormulaC24H24N2O5S
Molecular Weight440.52 g/mol
LogP4.3833
Polar Surface Area57.828
Hydrogen Bond Acceptors Count6
Hydrogen Bond Donors Count1

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its ability to inhibit enzyme activities and interfere with cellular signaling pathways. Research indicates that the compound may modulate the activity of enzymes involved in metabolic processes and signal transduction pathways.

Potential Targets

  • Enzymes : Inhibition of specific enzymes may lead to therapeutic effects in various diseases.
  • Receptors : Interaction with receptors can modulate physiological responses.

Biological Activity and Therapeutic Potential

Research has shown that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound has displayed potential antibacterial and antifungal activities in vitro.
  • Neuroprotective Effects : There is evidence indicating that it may protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • Anticancer Studies : A series of tetrahydroquinoline derivatives were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that compounds with similar structural features exhibited significant cytotoxic effects, suggesting that the target compound may have similar properties .
  • Antimicrobial Studies : Research on sulfonamide derivatives has shown potent activity against Gram-positive bacteria such as Staphylococcus aureus. This suggests that the presence of the sulfonamide group in the target compound could enhance its antimicrobial efficacy .
  • Neuroprotective Studies : Investigations into compounds with similar structures revealed neuroprotective effects in models of oxidative stress-induced neuronal injury . This supports the hypothesis that this compound may also confer neuroprotective benefits.

Q & A

Basic Research Questions

Q. What are the key steps and critical parameters for synthesizing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves coupling a tetrahydroquinoline precursor with a sulfonyl chloride derivative. Key steps include:

  • Step 1 : Preparation of the 1-benzoyl-tetrahydroquinoline intermediate via reductive amination or Friedländer synthesis.
  • Step 2 : Sulfonylation using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions (dichloromethane or THF, 0–25°C) .
  • Critical Parameters : Strict control of reaction pH, temperature, and solvent polarity to avoid side reactions (e.g., over-sulfonylation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the product with >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., benzoyl and methoxy groups). Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ 10.2–11.5 ppm) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected [M+H]+^+ ~435.14).
  • FTIR : Sulfonamide S=O stretches (1350–1150 cm1^{-1}) and carbonyl (C=O) at ~1680 cm1^{-1} .

Q. What preliminary assays are used to evaluate its bioactivity?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition : Dihydropteroate synthase (DHPS) inhibition assays (IC50_{50} determination via spectrophotometric monitoring of dihydropteroate formation) .
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., sulfamethoxazole) .

Advanced Research Questions

Q. How does the compound interact with bacterial enzymes at the molecular level?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with DHPS to identify binding residues (e.g., hydrogen bonds with Asn24 or Lys221) .
  • Molecular Dynamics Simulations : Analyze binding stability (RMSD <2 Å) and free energy (MM-PBSA calculations) over 100 ns trajectories. Compare with known sulfonamide inhibitors to explain potency differences .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Solubility Optimization : Use shake-flask methods with PBS (pH 7.4) or simulated biological fluids. If solubility <10 µM, employ cyclodextrin inclusion complexes or nanoformulation .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups). Modify susceptible sites via fluorination or steric hindrance .

Q. How can structure-activity relationship (SAR) studies guide functional group optimization?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) or bulkier groups (isopropyl) at the benzene ring. Test for DHPS inhibition and cytotoxicity (HEK293 cells).
  • Key Findings : Methoxy groups enhance solubility but reduce metabolic stability; bulkier substituents improve target affinity but may increase logP (>3.5), risking bioavailability .

Q. What advanced techniques validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Treat bacterial lysates with the compound (10 µM), heat-denature (37–65°C), and quantify DHPS stability via Western blot.
  • Click Chemistry : Incorporate an alkyne handle into the compound, treat bacterial cultures, and conjugate with azide-fluorescent tags for visualization via confocal microscopy .

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